molecular formula C16H16N4O5S2 B2747691 N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476466-15-6

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2747691
CAS No.: 476466-15-6
M. Wt: 408.45
InChI Key: JMUKZGOXLIJIKW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole-2-carboxamide class, characterized by a thiadiazole core substituted with a sulfur-linked morpholino-2-oxoethyl group and a benzo[d][1,3]dioxole-5-carboxamide moiety. Such derivatives are often synthesized via nucleophilic substitution or coupling reactions, as exemplified in related compounds (e.g., Scheme 2 in ).

Properties

IUPAC Name

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S2/c21-13(20-3-5-23-6-4-20)8-26-16-19-18-15(27-16)17-14(22)10-1-2-11-12(7-10)25-9-24-11/h1-2,7H,3-6,8-9H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUKZGOXLIJIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Properties

The compound features a benzo[d][1,3]dioxole core linked to a thiadiazole ring through a morpholino-thioethyl side chain. This structural configuration is significant as it combines various pharmacophores that may enhance its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit substantial antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AStaphylococcus aureus32 μg/mL
Thiadiazole Derivative BEscherichia coli42 μg/mL
Thiadiazole Derivative CCandida albicans26 μg/mL

The introduction of halogen or oxygenated substituents in the phenyl ring has been noted to enhance antibacterial and antifungal activities significantly .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Certain thiadiazoles can halt cancer cell proliferation by interfering with cell cycle progression.
  • Induction of Apoptosis : They promote programmed cell death in cancer cells via intrinsic pathways.

For example, one study reported that a related thiadiazole compound exhibited IC50 values ranging from 10 to 30 μM against several cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Inhibiting COX-1 and COX-2 can reduce the synthesis of pro-inflammatory prostaglandins.

CompoundCOX Inhibition (%)Comparison with Standard Drug
Compound D90%Sodium Diclofenac (standard)
Compound E68%Sodium Diclofenac (standard)

In studies, compounds derived from thiadiazoles demonstrated significant reduction in edema and inflammatory markers such as interleukin-1 beta (IL-1β) levels .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Pseudomonas aeruginosa and Candida albicans. The findings indicated that specific substitutions on the thiadiazole ring significantly enhanced activity against these pathogens.

Case Study 2: Anticancer Mechanism

Another study focused on the anticancer mechanisms of a related thiadiazole derivative. It was found to activate caspase pathways leading to apoptosis in breast cancer cells. The compound's ability to modulate key signaling pathways involved in tumor growth was highlighted.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
This compound exhibits potential anticancer properties through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives containing thiadiazole moieties can disrupt ATP synthesis in malignant cells by targeting electron transport chain complexes .

Case Studies:
Several studies have evaluated the anticancer efficacy of related compounds:

  • A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and tested against various cancer cell lines (SKNMC, HT-29, PC3). While none surpassed doxorubicin in efficacy, some derivatives showed promising results .
  • Another study highlighted the synthesis of 1,3,4-Oxadiazole derivatives that exhibited significant cytotoxicity against glioblastoma cell lines and demonstrated apoptosis induction through DNA damage .

Antimicrobial Properties

Broad-Spectrum Activity:
Compounds with the thiadiazole scaffold have been reported to possess broad-spectrum antimicrobial activity. The 2-amino-1,3,4-thiadiazole derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

In Vitro Studies:
In vitro evaluations revealed that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like itraconazole. For example, specific nitrophenoxymethyl-thiadiazoles demonstrated superior antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of conventional treatments .

Anti-Diabetic Potential

Recent investigations into the anti-diabetic properties of thiadiazole derivatives suggest their potential role in glucose regulation. In vivo studies using genetically modified models indicated that certain derivatives could effectively lower glucose levels, highlighting their therapeutic potential for diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of these compounds. Modifications to the thiadiazole ring and substitution patterns on the benzo[d][1,3]dioxole scaffold can significantly influence biological activity. For instance:

  • Substituents such as ortho-chloro or meta-methoxy groups on the phenyl ring have been associated with enhanced anticancer activity .
  • The presence of a morpholino group enhances solubility and bioavailability, which is critical for therapeutic efficacy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural features are compared to analogs with differing substituents (Table 1).

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole-2-carboxamide Derivatives

Compound Name Substituent Group(s) Key Functional Differences Reference
Target Compound (Morpholino derivative) Morpholino-2-oxoethyl, benzo[d][1,3]dioxole High solubility due to morpholino oxygen
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l) Piperidine-ethyl, benzamide Reduced solubility vs. morpholino; basic amine
N-{5-[({[4-(Trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide Trifluoromethylphenyl, benzodioxole Electron-withdrawing CF₃ group enhances stability
5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives Alkyl chains (e.g., methyl, ethyl) Hydrophobic; tailored for membrane penetration
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide Ethyl, dimethylfuran Lipophilic; potential for CNS activity

Pharmacological and Physicochemical Implications

  • Solubility: Morpholino derivatives likely exhibit higher aqueous solubility compared to piperidine or alkyl-substituted analogs due to hydrogen bonding from the oxygen atom.
  • Bioactivity : Piperidine derivatives () show acetylcholinesterase inhibition, suggesting the target compound may share similar mechanisms. Trifluoromethyl groups () could enhance binding to hydrophobic enzyme pockets.
  • Stability: The electron-withdrawing CF₃ group in ’s compound may confer resistance to oxidative degradation compared to morpholino or alkyl analogs.

Q & A

Q. What synthetic methodologies are reported for N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?

The compound is synthesized via multi-step reactions involving thiadiazole intermediates. Key steps include:

  • Thioether formation : Reacting 1,3,4-thiadiazol-2-amine derivatives with 2-morpholino-2-oxoethyl thiol precursors in acetonitrile under reflux conditions .
  • Cyclization : Using DMF with iodine and triethylamine to promote cyclization, releasing atomic sulfur (S₈) as a byproduct .
  • Purification : Recrystallization from ethanol or acetone to isolate the final product .

Q. How is the structural integrity of the compound confirmed experimentally?

Analytical characterization relies on:

  • Spectroscopy : ¹H and ¹³C NMR to confirm backbone connectivity and substituent placement .
  • Mass spectrometry : High-resolution MS for molecular weight validation .
  • Elemental analysis : To verify purity and stoichiometry .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related thiadiazoles exhibit:

  • Antitumor activity : Screening via the NCI Developmental Therapeutics Program (DTP) for analogs with IC₅₀ values <10 μM against leukemia and solid tumor cell lines .
  • Antimicrobial potential : Thiadiazole derivatives show pH-dependent activity against Gram-positive bacteria and fungi .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key parameters include:

  • Solvent choice : Acetonitrile or DMF for improved solubility and reaction efficiency .
  • Catalysis : Triethylamine as a base to accelerate cyclization and reduce side products .
  • Temperature control : Reflux conditions (e.g., 80°C for 3 hours) to balance reaction rate and decomposition .

Q. What strategies are employed for structure-activity relationship (SAR) studies?

SAR exploration involves:

  • Substituent variation : Modifying the morpholino or benzo[d][1,3]dioxole moieties to assess impact on bioactivity .
  • Bioisosteric replacement : Testing thiadiazole-to-oxadiazole swaps to enhance metabolic stability .
  • In vitro assays : Dose-response curves against cancer cell lines (e.g., MCF-7, A549) to quantify potency .

Q. How can computational methods elucidate the compound’s mechanism of action?

Advanced approaches include:

  • Molecular docking : Simulating binding to targets like tubulin or topoisomerase II using AutoDock Vina .
  • DFT calculations : Analyzing electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Pharmacophore modeling : Identifying critical functional groups for target engagement .

Q. How should researchers address contradictory bioactivity data across studies?

Mitigation strategies:

  • Standardized assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols to reduce variability .
  • Metabolic profiling : Assess stability in liver microsomes to rule out false negatives from rapid degradation .
  • Orthogonal validation : Confirm activity with alternative methods (e.g., Western blot for apoptosis markers) .

Q. What experimental designs are recommended for evaluating stability under physiological conditions?

Critical tests include:

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal analysis : TGA/DSC to determine melting points and thermal decomposition thresholds .
  • Light sensitivity : Exposure to UV/visible light to assess photodegradation pathways .

Q. How can researchers investigate the compound’s pharmacokinetic properties?

Methodological steps:

  • Solubility screening : Use shake-flask method in PBS or simulated biological fluids .
  • Permeability assays : Caco-2 cell monolayers to predict intestinal absorption .
  • Plasma protein binding : Equilibrium dialysis to quantify free vs. bound fractions .

Q. What advanced purification techniques improve compound homogeneity?

Recommended protocols:

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization : Sequential solvent pairs (ethanol/water) to remove trace impurities .
  • HPLC purification : Reverse-phase C18 columns for high-purity fractions (>98%) .

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